N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide” is a complex organic compound. It likely contains an aromatic ring structure due to the presence of “phenyl” in its name, and it may have both amine (-NH2) and sulfonamide (-SO2NH2) functional groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution or coupling . The exact method would depend on the starting materials and desired product .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings . The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the amine and sulfonamide functional groups . These groups are often involved in reactions such as acid-base reactions, nucleophilic substitutions, and redox reactions .Scientific Research Applications
Nanofiltration Membrane Development
Research has shown the synthesis of novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers. These membranes demonstrate improved water flux and dye rejection capabilities, highlighting the role of sulfonic acid groups in enhancing membrane performance for water treatment applications (Yang Liu et al., 2012).
Enzymatic Inhibition for Medical Research
Sulfonamide derivatives have been synthesized and tested as inhibitors against cytosolic carbonic anhydrase isoforms II and VII, showing significant inhibitory activity. This research elucidates the potential of these compounds in developing new therapeutic agents targeting enzyme inhibition (Ramazan Ulus et al., 2013).
Molecular Interactions and Crystal Structure Analysis
Studies have explored the molecular interactions, solubility, and crystal structures of various sulfonamide compounds, providing insights into their physicochemical properties and interactions in crystals and solutions. This research is crucial for the development of new materials and drugs (G. Perlovich et al., 2008).
Antimicrobial Properties
Sulfonamide-derived compounds have shown promising antibacterial activity, indicating their potential as bases for developing new antimicrobial agents. This includes the synthesis and evaluation of N-(un)substituted-N-((3,4-Methylenedioxyphenyl)methyl)arylsulfonamides for their effectiveness against various bacteria (Aziz‐ur‐Rehman et al., 2013).
Drug Design and Computational Analysis
Computational investigations on sulfonamide molecules, including ADME (Adsorption, Distribution, Metabolism, and Excretion) properties and molecular docking, have been conducted to understand their biological activity and potential as drug candidates. This encompasses structural and reactive site analysis, highlighting the importance of computational tools in drug development (N. Elangovan et al., 2022).
Safety And Hazards
properties
IUPAC Name |
N-(4-aminophenyl)-2,6-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-10-2-1-3-11(14)12(10)19(17,18)16-9-6-4-8(15)5-7-9/h1-7,16H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNLKHYCTVXKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.